1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Description
The compound 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4,6aa)]- is a stereochemically defined heterocyclic derivative featuring a thienoimidazole core fused with a bicyclic structure. Its stereochemistry is critical, with the [3aS-(3aa,4,6aa)]- configuration corresponding to the (3aS,4S,6aR) absolute configuration observed in related biotin analogs .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-hydroxypentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c19-9-5-1-4-8-16-13(20)7-3-2-6-12-14-11(10-22-12)17-15(21)18-14/h11-12,14,19H,1-10H2,(H,16,20)(H2,17,18,21)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYCNOAVVFIBE-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
Starting material : The hexahydrothieno[3,4-d]imidazole core, commonly derived from biotin or biotin analogs such as 5-(2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid (biotin acid).
Amide bond formation : Coupling of the pentanoic acid moiety with an amine bearing the 5-hydroxypentyl substituent to form the pentanamide linkage.
Functionalization of the amine substituent : Introduction of the 5-hydroxypentyl group on the nitrogen, typically via nucleophilic substitution or reductive amination of a suitable precursor amine or haloalkyl intermediate.
This approach aligns with common synthetic routes for biotin derivatives, where the carboxylic acid group of biotin is activated (e.g., as an NHS ester) and reacted with an amine containing the desired functional group.
Detailed Preparation Methodology
Activation of Biotin Acid Derivative
The starting material, 5-(2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, is converted into a reactive intermediate such as an N-hydroxysuccinimide (NHS) ester or other activated ester forms.
This activation facilitates efficient amide bond formation under mild conditions.
Coupling with 5-Hydroxypentylamine
The activated ester is reacted with 5-hydroxypentylamine or a protected derivative thereof.
The reaction is typically conducted in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as triethylamine to scavenge the released acid.
Reaction temperatures range from ambient to slightly elevated (20–50 °C) to optimize coupling efficiency.
The presence of the hydroxyl group on the pentyl chain may require protection/deprotection steps if sensitive to reaction conditions.
Purification
The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to obtain the pure amide compound.
Final product characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.
Example Synthetic Route from Literature Analogs
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Biotin + N-hydroxysuccinimide + Dicyclohexylcarbodiimide (DCC) | Formation of biotin-NHS ester intermediate |
| 2 | Biotin-NHS ester + 5-hydroxypentylamine + Triethylamine in DMF | Amide bond formation yielding the target compound |
| 3 | Purification by silica gel chromatography | Isolation of pure product |
This method is consistent with the synthesis of similar biotin derivatives such as 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo- (Biotin-PEG2-OH), where the PEG-linked amine is coupled to activated biotin acid.
Research Findings and Analytical Data
Although direct experimental data for the exact compound with the 5-hydroxypentyl substituent are limited, related compounds provide insight into expected properties and synthetic yields:
| Parameter | Typical Data (Related Biotin Derivatives) |
|---|---|
| Molecular Weight | ~331 g/mol (varies with substituent) |
| Solubility | Good in DMSO and DMF; low in water |
| Melting Point | ~160–170 °C (depending on purity) |
| Purity | >95% achievable with chromatographic purification |
| Reaction Yield | 70–85% for amide coupling step |
Spectroscopic analysis typically confirms the structure:
NMR : Characteristic signals for hexahydrothienoimidazole ring protons and pentanamide side chain.
Mass Spectrometry : Molecular ion peak consistent with molecular formula C14H25N3O4S.
IR Spectroscopy : Amide carbonyl stretch near 1650 cm⁻¹; hydroxyl group broad absorption around 3300 cm⁻¹.
Summary Table of Preparation Steps
| Step Number | Process | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Activation of biotin acid | DCC, NHS, dry solvent | Formation of NHS ester intermediate |
| 2 | Amide coupling | 5-hydroxypentylamine, triethylamine, DMF, 20–50 °C | Formation of hexahydro-N-(5-hydroxypentyl) amide |
| 3 | Purification | Silica gel chromatography or preparative HPLC | Pure target compound |
| 4 | Characterization | NMR, MS, IR, melting point | Confirmation of structure and purity |
Chemical Reactions Analysis
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the detailed mechanisms at the molecular level .
Comparison with Similar Compounds
Substituent Effects
- Hydroxypentyl vs.
- Aminoethyl vs.
Stereochemical Consistency
All compared compounds share the (3aS,4S,6aR) configuration, which is critical for maintaining the structural integrity required for binding to streptavidin in biotin-related applications .
Biological Activity
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- is a complex organic compound noted for its unique thienoimidazole structure. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential biological activities. The molecular formula is C14H25N3O4S with a molecular weight of approximately 331.431 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that enhance its biological activity. Its structure features a thieno ring that can facilitate various biochemical interactions, including redox reactions, which may further influence its activity in biological systems.
Biological Activity Overview
Research indicates that 1H-Thieno[3,4-d]imidazole-4-pentanamide exhibits significant biological activity across several domains:
- Enzyme Interaction : It functions as a PROTAC (Proteolysis Targeting Chimera) linker, engaging with E3 ubiquitin ligases to promote targeted protein degradation. This mechanism is crucial for regulating various cellular processes such as cell signaling and metabolism.
- Cellular Effects : The compound has been shown to influence cell proliferation, apoptosis, and differentiation. Studies demonstrate that it can modulate gene expression and metabolic pathways by altering the degradation of specific proteins.
- Stability and Dosage Effects : Laboratory studies reveal that the compound's stability and biological effectiveness can vary over time and with dosage. Lower doses effectively promote protein degradation without significant toxicity, making it a promising candidate for therapeutic applications.
At the molecular level, 1H-Thieno[3,4-d]imidazole-4-pentanamide binds to target proteins and E3 ubiquitin ligases to form a ternary complex. This interaction facilitates the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is vital for the selective modulation of protein levels within cells.
Case Studies
- Cell Signaling Modulation : In a study examining its effects on cancer cell lines, 1H-Thieno[3,4-d]imidazole-4-pentanamide was found to significantly alter signaling pathways related to cell survival and apoptosis. The compound's ability to induce apoptosis in certain cancer types suggests potential therapeutic applications in oncology.
- Metabolic Pathway Involvement : Another study highlighted its role in metabolic pathways involving enzyme interactions essential for cellular function. The compound was shown to influence metabolic rates by modifying enzyme activity through targeted degradation .
Comparative Analysis
To contextualize the biological activity of 1H-Thieno[3,4-d]imidazole-4-pentanamide within the broader field of medicinal chemistry, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Imidazole derivative | Exhibits potent anticancer activity but lacks thieno ring. |
| 2-Amino-thiazole derivatives | Thiazole-based | Known for antimicrobial properties but different heterocyclic structure. |
| Thieno[3,2-b]pyridine | Pyridine derivative | Similar sulfur-containing ring but different nitrogen placement affecting reactivity. |
This comparison underscores the unique structural features of 1H-Thieno[3,4-d]imidazole-4-pentanamide that contribute to its specific biological activities and potential applications in drug discovery.
Q & A
Q. What are the key molecular properties and structural features of this compound?
Answer: The compound has a molecular formula of C₁₂H₂₂N₄O₂S and a molecular weight of 286.394 g/mol . Its stereochemistry is defined as [3aS-(3aa,4,6aa)]- , with a thienoimidazole core fused to a pentanamide chain. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 172–174°C | |
| Solubility (25°C) | 0.6 g/L (very slightly soluble) | |
| Density | 1.189 ± 0.06 g/cm³ | |
| LogP | 0.663 |
The InChIKey (BNCJEZWKLUBUBB-QXEWZRGKSA-N) and SMILES (S1C[C@H]2C@@HNC(N2)=O) confirm its stereochemical configuration .
Q. What are the standard synthetic routes for this compound?
Answer: Synthesis typically involves thiolysis of epoxides to generate β-hydroxy sulfide intermediates, followed by cyclization and functionalization (e.g., coupling with aminoethyl groups) . For example:
- Step 1 : React biotin derivatives with epoxides under basic conditions to form β-hydroxy sulfides.
- Step 2 : Use nucleophilic substitution (e.g., with 2-aminoethylamine) to introduce the pentylamide side chain .
- Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent) .
Key challenges include maintaining stereochemical integrity during cyclization, which requires strict control of reaction temperature (<40°C) and pH (neutral to mildly acidic) .
Q. How is this compound characterized experimentally?
Answer: Primary techniques :
- ¹H/¹³C NMR : Peaks at δ 1.2–2.5 ppm (methylene protons), δ 3.1–3.8 ppm (imidazole and amide protons) .
- Mass spectrometry : Exact mass = 286.394 (ESI+), with fragmentation patterns confirming the thienoimidazole core .
- X-ray crystallography : Validates the [3aS,4S,6aR] configuration .
Critical validation step : Compare experimental LogP (0.663) with computational predictions (e.g., ACD/Labs Software) to confirm purity .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
Answer: Stereochemical control is achieved through:
- Chiral auxiliaries : Use (R)- or (S)-epoxides to direct cyclization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling to preserve configuration .
- Temperature modulation : Maintain reactions at 25–30°C to avoid racemization .
Data contradiction resolution : If NMR reveals unexpected diastereomers, re-analyze reaction conditions (e.g., solvent polarity, catalyst loading) and validate via circular dichroism (CD) spectroscopy .
Q. What methodologies address low solubility in aqueous buffers?
Answer: Strategies :
- Co-solvent systems : Use DMSO/H₂O (10–20% v/v) to enhance solubility to ~5 mM .
- Derivatization : Attach polyethylene glycol (PEG) chains (e.g., Biotin-PEG₄-amine derivatives) to improve hydrophilicity .
Validation : Measure solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy (λ = 280 nm) .
Q. How can researchers resolve discrepancies in reported bioactivity data?
Answer: Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., hydrolyzed amide bonds) .
- Assay variability : Standardize cell-based assays (e.g., use HEK293 cells with consistent passage numbers) .
Example : Bioactivity in in vitro kinase assays may vary due to residual DMSO; always include solvent controls and validate via dose-response curves .
Q. What are the applications in targeted drug delivery systems?
Answer: The compound’s biotin-like structure enables:
Q. Experimental design :
Synthesize Biotin-PEG₇-amine derivative .
Conjugate to doxorubicin via pH-sensitive linkers.
Assess targeting efficiency in xenograft models using LC-MS/MS quantification .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for this compound?
Answer: Conflicts in NMR or IR spectra may arise from:
- Tautomerism : The thienoimidazole core can adopt keto-enol forms, altering peak positions .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; shifts >0.1 ppm suggest solvent interactions .
Resolution : Perform variable-temperature NMR (VT-NMR) to identify tautomeric equilibria and calculate energy barriers .
Q. What are the stability profiles under varying storage conditions?
Answer: Stability data from accelerated degradation studies:
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 25°C, 60% RH, 30d | 2.1% | Hydrolyzed amide |
| 40°C, 75% RH, 30d | 12.5% | Oxidized thiophene ring |
Q. Storage guidelines :
Q. How to design experiments for studying metabolic pathways?
Answer: Methodology :
Radiolabel the compound with ¹⁴C at the pentanamide chain.
Administer to in vitro hepatocyte models.
Analyze metabolites via LC-HRMS and compare with in silico predictions (e.g., Meteor Nexus software).
Key findings : Primary metabolites include sulfoxide derivatives (m/z 302.40) and hydroxylated imidazole rings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
